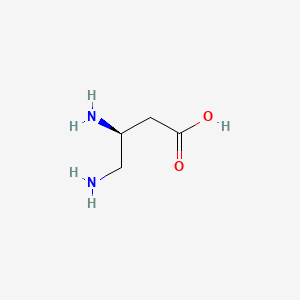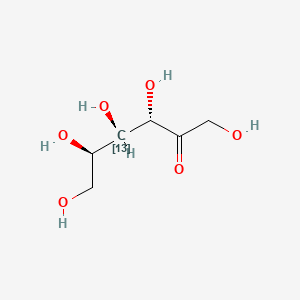
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one is a complex organic compound characterized by its multiple hydroxyl groups and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one typically involves the use of carbohydrate precursors. One common method is the oxidation of glucose derivatives under controlled conditions. The reaction often requires specific catalysts and reagents to ensure the selective oxidation of the desired hydroxyl groups while preserving the stereochemistry of the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biotechnological approaches. Microbial fermentation processes are employed to convert simple sugars into the target compound. These processes are optimized for yield and efficiency, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of (3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one involves its interaction with specific molecular targets. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and other proteins, influencing their activity. The ketone group can participate in redox reactions, further modulating biochemical pathways.
類似化合物との比較
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: Similar in structure but differs in the position of the ketone group.
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hexanal: Contains a tetrahydropyran ring, making it structurally distinct.
Uniqueness
The uniqueness of (3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one lies in its specific arrangement of hydroxyl groups and the presence of a ketone functional group. This configuration imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(3S,4S,5R)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1/i5+1 |
InChIキー |
BJHIKXHVCXFQLS-ANHNCOJASA-N |
異性体SMILES |
C([C@H]([13C@@H]([C@@H](C(=O)CO)O)O)O)O |
正規SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


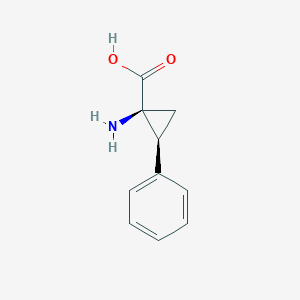
![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
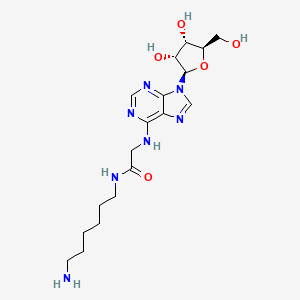
![(E)-6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12943462.png)
![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
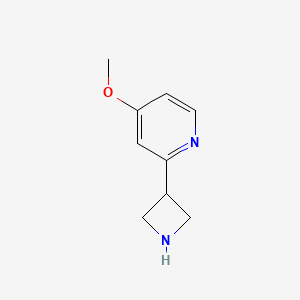
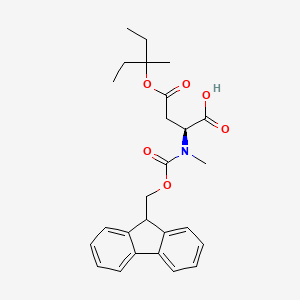
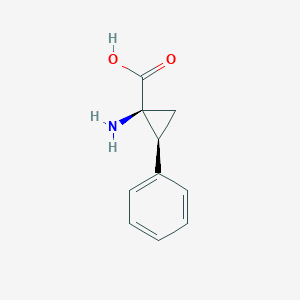
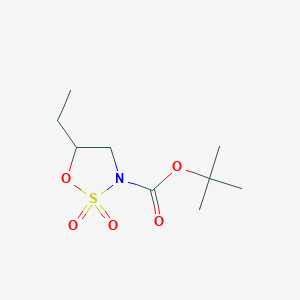
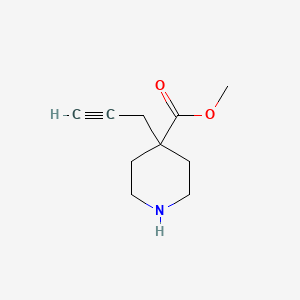
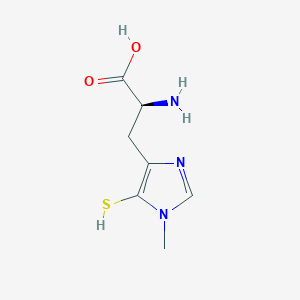
![7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)

